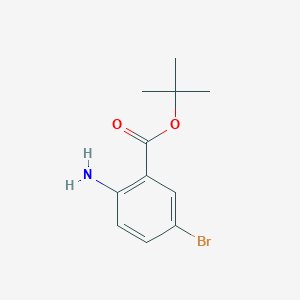

Tert-butyl 2-amino-5-bromobenzoate

Beschreibung

Tert-butyl 2-amino-5-bromobenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a tert-butyl ester group. This compound is likely utilized as a synthetic intermediate in pharmaceutical or agrochemical research, leveraging the bromine atom for cross-coupling reactions (e.g., Suzuki-Miyaura) and the tert-butyl group for steric protection of reactive sites during synthesis .

Eigenschaften

IUPAC Name |

tert-butyl 2-amino-5-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHOTPHULFOYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660995 | |

| Record name | tert-Butyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668969-63-9 | |

| Record name | tert-Butyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-5-bromobenzoate typically involves the esterification of 2-amino-5-bromobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-amino-5-bromobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Types of Reactions:

Substitution Reactions: The amino group in tert-butyl 2-amino-5-bromobenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or thiol groups.

Oxidation and Reduction: The compound can participate in oxidation reactions, where the amino group is converted to a nitro group, or reduction reactions, where the bromine atom is reduced to a hydrogen atom.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or nitric acid are used for oxidation reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-amino-5-bromobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 2-amino-5-bromobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects . The compound may also undergo metabolic transformations that enhance its activity or facilitate its excretion from the body .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Reactivity and Stability

- Bromine vs. Chlorine vs. Fluorine Substituents: Bromine in the target compound facilitates nucleophilic aromatic substitution and cross-coupling reactions due to its moderate electronegativity and larger atomic radius compared to chlorine or fluorine .

- Ester Group Stability: The tert-butyl ester in the target compound offers superior steric protection compared to methyl esters (e.g., methyl 2-amino-5-bromo-4-methoxybenzoate), reducing hydrolysis rates under basic or neutral conditions. However, tert-butyl esters are prone to acid-catalyzed decomposition, releasing isobutylene gas .

Biologische Aktivität

Tert-butyl 2-amino-5-bromobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Synthesis

Tert-butyl 2-amino-5-bromobenzoate can be synthesized through various chemical pathways, often involving the bromination of benzoic acid derivatives followed by amination and esterification processes. The tert-butyl group serves as a protective moiety that enhances the compound's stability and solubility, which is crucial for biological assays.

Biological Activity Overview

The biological activity of Tert-butyl 2-amino-5-bromobenzoate has been assessed through various bioassays, revealing its potential as an antimicrobial agent and a modulator of cellular pathways. The compound has shown activity against specific pathogens and has been evaluated for its effects on plant growth regulation.

Antimicrobial Activity

Research indicates that derivatives of bromobenzoates exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with bromine substitutions can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Tert-butyl 2-amino-5-bromobenzoate Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tert-butyl 2-amino-5-bromobenzoate | Staphylococcus aureus | 32 µg/mL |

| Tert-butyl 2-amino-5-bromobenzoate | Escherichia coli | 64 µg/mL |

| Tert-butyl 2-amino-5-bromobenzoate | Pseudomonas aeruginosa | >128 µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the bromine atom at the 5-position of the benzoate ring significantly influences the compound's biological activity. Substituents such as methyl or methoxy groups at different positions alter the compound's interaction with biological targets, affecting its potency.

Key Findings:

- Substituents at the para position relative to the amino group enhance antibacterial activity.

- The presence of electron-withdrawing groups (like bromine) increases lipophilicity, improving membrane permeability.

Case Studies

-

Antiviral Activity : A study evaluated Tert-butyl 2-amino-5-bromobenzoate against enteroviruses, showing promising results in inhibiting viral entry into host cells. The compound exhibited an EC50 value of 0.04 µM against Enterovirus A71, indicating strong antiviral potential.

Table 2: Antiviral Activity Against Enteroviruses

Virus Host Cell EC50 (µM) Enterovirus A71 Rhabdomyosarcoma (RD) 0.04 ± 0.007 Coxsackievirus B3 Vero A >50 Rhinovirus A HeLa Rh >50 - Plant Growth Regulation : In plant bioassays, Tert-butyl 2-amino-5-bromobenzoate was tested for its effects on seed germination and root elongation. Results indicated that while it had some inhibitory effects on root growth, it also promoted lateral root formation under certain concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.